molecular formula C8H10OS B2932605 (2-Methoxyphenyl)methanethiol CAS No. 874988-61-1

(2-Methoxyphenyl)methanethiol

Cat. No. B2932605
CAS RN: 874988-61-1
M. Wt: 154.23
InChI Key: HPRWIOAUZHXDGD-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)methanethiol, also known as o-Anisylthiol or o-Methylthioanisole, is an organic compound with the chemical formula C8H10OS. It is a colorless to yellowish liquid with a strong odor, and it is used in various scientific research applications.

Scientific Research Applications

Self-Assembly and Surface Modification

A study explored the self-assembly of thiolated oligoarylene molecules, including variants with methanethiol groups, on polycrystalline gold electrodes. This work highlights the role of methanethiol groups in modulating the electrical properties of organic field-effect transistors (OFETs) through the formation of self-assembled monolayers (SAMs). The research demonstrated that the chemical nature of the thiol groups (methanethiol vs. dimethanethiol) significantly impacts the resistive features of SAMs, affecting both the kinetics of gold passivation and the morphology of pentacene films used in OFETs. This study provides a foundation for understanding the interplay between molecular structure and electronic device performance, suggesting avenues for the design of improved electronic materials and interfaces (Casalini et al., 2013).

Catalysis and Methanol Synthesis

Research into the catalytic conversion of methane to methanol at room temperature has uncovered the crucial role of methanethiol-related intermediates. In particular, the activation of methane over zinc-modified H-ZSM-5 zeolites was found to lead to the formation of surface methoxy intermediates, which are pivotal for the subsequent production of methanol and its further conversion to hydrocarbons. This process demonstrates the potential for utilizing methanethiol analogs in the efficient and selective conversion of methane, a greenhouse gas, into more valuable chemicals like methanol. This approach not only provides a method for the valorization of methane but also contributes to the development of sustainable chemical processes (Xu et al., 2012).

Mechanism of Action

Target of Action

The primary target of (2-Methoxyphenyl)methanethiol is the enzyme methanethiol oxidase (MTO), which is encoded by the gene SELENBP1 . This enzyme catalyzes the oxidation of methanethiol to formaldehyde, hydrogen peroxide (H2O2), and hydrogen sulfide (H2S) in the presence of oxygen .

Mode of Action

(2-Methoxyphenyl)methanethiol interacts with its target, MTO, by serving as a substrate for the enzyme. The oxidation process results in the production of formaldehyde, H2O2, and H2S . These products may exert pleiotropic effects and bivalent (both stimulatory and inhibitory) actions on signaling pathways, depending on their concentration and cellular localization as well as the (patho)physiological context .

Biochemical Pathways

The biochemical pathway primarily affected by (2-Methoxyphenyl)methanethiol is the sulfur metabolism pathway . Dysregulation of this pathway, such as in cancer, can result in elevated levels of volatile sulfur compounds (VSCs) like methanethiol . An increase in methanethiol levels may derive from non-enzymatic reactions, such as a Maillard reaction between glucose and methionine, two metabolites enriched in cancer cells . High methionine concentrations in cancer cells may also result in enzymatic methanethiol production in mitochondria .

Pharmacokinetics

For example, 2-methoxyphenylmetyrapone, a potential adrenal imaging agent, was investigated in rats following an intravenous dose of 25 mg/kg . More research is needed to fully understand the ADME properties of (2-Methoxyphenyl)methanethiol and their impact on bioavailability.

Result of Action

The molecular and cellular effects of (2-Methoxyphenyl)methanethiol’s action are largely dependent on the context. In cancer, for example, methanethiol contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) that are increasingly being exploited for non-invasive early cancer diagnosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Methoxyphenyl)methanethiol. For example, gut bacteria are a major exogenous source of exposure to methanethiol, with methanethiol-producing strains such as Fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (CRC) patients . Furthermore, methanethiol can be formed abiotically from H2S, CO2, and H2 . Therefore, the occurrence of methanethiol production in acidic geothermal environments in which verrucomicrobial methanotrophs thrive is very likely .

properties

IUPAC Name

(2-methoxyphenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-9-8-5-3-2-4-7(8)6-10/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRWIOAUZHXDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)methanethiol

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